2-(3-chlorocarbazol-9-yl)ethanol
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Overview
Description
2-(3-chlorocarbazol-9-yl)ethanol is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their significant photochemical and thermal stability, as well as their good hole-transport ability. These properties make them attractive for various applications in optoelectronics, photovoltaics, and other advanced materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chlorocarbazole with ethylene oxide in the presence of a base, such as potassium hydroxide, to yield 2-(3-chlorocarbazol-9-yl)ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination of carbazole followed by the reaction with ethylene oxide under controlled conditions. The process requires careful handling of reagents and optimization of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorocarbazol-9-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the carbazole ring.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Formation of 2-(3-chlorocarbazol-9-yl)acetaldehyde or 2-(3-chlorocarbazol-9-yl)acetone.
Reduction: Formation of 2-(3-aminocarbazol-9-yl)ethanol or 2-(3-thiocarbazol-9-yl)ethanol.
Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-chlorocarbazol-9-yl)ethanol has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex carbazole derivatives and polymers.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(3-chlorocarbazol-9-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,6-dichlorocarbazol-9-yl)ethanol
- 2-(3-bromocarbazol-9-yl)ethanol
- 2-(3-aminocarbazol-9-yl)ethanol
Uniqueness
2-(3-chlorocarbazol-9-yl)ethanol is unique due to its specific substitution pattern on the carbazole ring, which imparts distinct photochemical and thermal properties. This makes it particularly suitable for applications in optoelectronics and advanced materials, where stability and performance are critical .
Properties
IUPAC Name |
2-(3-chlorocarbazol-9-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-10-5-6-14-12(9-10)11-3-1-2-4-13(11)16(14)7-8-17/h1-6,9,17H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPRAISVRFDZFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2CCO)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30385756 |
Source
|
Record name | 9H-Carbazole-9-ethanol, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7555-98-8 |
Source
|
Record name | 9H-Carbazole-9-ethanol, 3-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30385756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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